Thiophene-3-carbohydrazide

Beschreibung

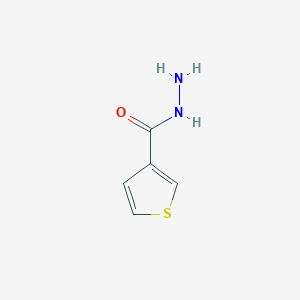

Structure

3D Structure

Eigenschaften

IUPAC Name |

thiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOWAJLALKAYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332838 | |

| Record name | Thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39001-23-5 | |

| Record name | Thiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39001-23-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiophene-3-carbohydrazide chemical properties and structure

An In-Depth Technical Guide to Thiophene-3-carbohydrazide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-carbohydrazide is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including the thiophene ring and the reactive carbohydrazide moiety, make it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structural characteristics, synthesis, and key applications of thiophene-3-carbohydrazide, with a particular focus on its role in drug discovery and development.

Introduction

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with a large percentage of drugs on the market containing at least one heterocyclic ring system.[1] Among these, sulfur-containing heterocycles like thiophene have demonstrated a broad spectrum of pharmacological activities.[1][2][3][4][5] Thiophene-3-carbohydrazide, a derivative of thiophene, serves as a crucial intermediate in the synthesis of novel compounds with potential applications as anticancer, antibacterial, antifungal, and anti-inflammatory agents.[2][4][5][6][7][8] The presence of the carbohydrazide group provides a reactive site for various chemical transformations, allowing for the facile generation of diverse molecular scaffolds.[9][10]

Chemical Properties and Structure

Physicochemical Properties

A thorough understanding of the physicochemical properties of Thiophene-3-carbohydrazide is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C5H6N2OS | [11][12] |

| Molecular Weight | 142.18 g/mol | [11][12] |

| CAS Number | 39001-23-5 | [11][12] |

| IUPAC Name | thiophene-3-carbohydrazide | [11] |

| SMILES | C1=CSC=C1C(=O)NN | [11] |

| InChI | InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8) | [11] |

| InChIKey | AMOWAJLALKAYKL-UHFFFAOYSA-N | [11] |

| Monoisotopic Mass | 142.02008 Da | [13] |

Structural Elucidation

The molecular structure of Thiophene-3-carbohydrazide consists of a five-membered thiophene ring substituted at the 3-position with a carbohydrazide group (-C(=O)NHNH2). The thiophene ring itself is an aromatic heterocycle, and its electronic properties influence the reactivity of the attached functional group.[14]

// Nodes for the atoms N1 [label="NH2", pos="1.5,0.5!"]; N2 [label="NH", pos="0.5,0!"]; C1 [label="C", pos="-0.5,0.5!"]; O1 [label="O", pos="-0.5,1.5!"]; C2 [label="C", pos="-1.5,0!"]; C3 [label="C", pos="-2.5,0.5!"]; S1 [label="S", pos="-3,-0.75!"]; C4 [label="C", pos="-2.5,-1.5!"]; C5 [label="C", pos="-1.5,-1!"];

// Edges for the bonds N1 -- N2; N2 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- C3; C3 -- S1; S1 -- C4; C4 -- C5 [style=double]; C5 -- C2; } caption="Molecular Structure of Thiophene-3-carbohydrazide"

The planarity and aromaticity of the thiophene ring are key structural features.[14] X-ray crystallography studies of related thiophene-carbohydrazide derivatives have provided insights into their three-dimensional conformations and intermolecular interactions, which are often governed by hydrogen bonding involving the carbohydrazide moiety.[15]

Spectral Data

Spectroscopic techniques are crucial for the characterization of Thiophene-3-carbohydrazide and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data are used to confirm the structure of the molecule. For example, in a related compound, benzo[b]thiophene-3-carbaldehyde, the aldehyde proton appears as a singlet around 10.13 ppm in the 1H NMR spectrum.[16] The aromatic protons of the thiophene ring typically appear in the region of 7-8 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of Thiophene-3-carbohydrazide would show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm-1), the C=O stretching of the carbonyl group (around 1650-1680 cm-1), and C-S stretching of the thiophene ring.[17]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of Thiophene-3-carbohydrazide would show a molecular ion peak corresponding to its molecular weight.[11]

Synthesis and Reactivity

Synthesis of Thiophene-3-carbohydrazide

Thiophene-3-carbohydrazide is typically synthesized from a corresponding thiophene-3-carboxylic acid or its ester derivative. A common synthetic route involves the esterification of thiophene-3-carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of Thiophene-3-carbohydrazide

-

Esterification: Thiophene-3-carboxylic acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield the corresponding ester.

-

Hydrazinolysis: The purified ester is then refluxed with hydrazine hydrate to produce Thiophene-3-carbohydrazide. The product is typically isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Chemical Reactivity

The carbohydrazide moiety is a versatile functional group that undergoes a variety of chemical reactions, making Thiophene-3-carbohydrazide a valuable synthetic intermediate.[9]

-

Condensation Reactions: It readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is often a key step in the synthesis of more complex heterocyclic systems.[9]

-

Acylation: The amino group of the hydrazide can be acylated using acid chlorides or anhydrides to introduce various substituents.[9]

-

Cyclization Reactions: Thiophene-3-carbohydrazide serves as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, oxadiazoles, and thiazoles, through cyclization reactions with appropriate reagents.[6][8][18][19] For instance, reaction with aryl isothiocyanates followed by cyclization can yield triazole derivatives.[18]

Applications in Drug Discovery and Development

The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs.[2][4][5] Derivatives of Thiophene-3-carbohydrazide have been extensively investigated for a wide range of biological activities.

Anticancer Activity

Many derivatives synthesized from Thiophene-3-carbohydrazide have shown promising anticancer properties.[6][7][8] These compounds often act as inhibitors of various kinases, such as Pim-1 kinase and VEGFR-2, which are crucial for cancer cell proliferation and angiogenesis.[6][8][20] For example, a series of tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against several cancer cell lines, with some compounds showing high activity.[6][8]

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Thiophene derivatives have been reported to possess significant antibacterial and antifungal activities.[1][5][21] The carbohydrazide moiety can be transformed into various heterocyclic systems known to exhibit antimicrobial properties.

Other Biological Activities

Derivatives of Thiophene-3-carbohydrazide have also been explored for other therapeutic applications, including:

Safety and Handling

Thiophene-3-carbohydrazide is classified as harmful if swallowed and causes serious eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[24][25] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[24][26] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[24][25]

Conclusion

Thiophene-3-carbohydrazide is a highly valuable and versatile building block in organic and medicinal chemistry. Its unique combination of a thiophene ring and a reactive carbohydrazide functional group allows for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The continued exploration of the chemical space around this scaffold is likely to lead to the development of novel therapeutic agents for a variety of diseases.

References

-

El-Sayed, N. F., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 19(14), 1737-1753. [Link]

-

PubChem. (n.d.). Thiophene-3-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene-3-carbohydrazide derivatives (15–17). Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Retrieved from [Link]

-

Glidewell, C., et al. (2015). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 10), 964-971. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

-

PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358. [Link]

-

Mol-Instincts. (n.d.). 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Structure, Properties, Uses & Safety Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

ResearchGate. (2008). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from [Link]

-

PubMed. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Current Organic Synthesis. [Link]

-

PubChemLite. (n.d.). Thiophene-3-carbohydrazide (C5H6N2OS). Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. 26(03), 687–701. [Link]

-

PubChem. (n.d.). Thiophene-2-carbohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

-

Rasayan J. Chem. (2021). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. 14(1), 1-10. [Link]

-

PubMed Central. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules, 29(17), 4065. [Link]

-

International Journal of Pharmaceutical Quality Assurance. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. 12(3), 282-291. [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug-like profile of 3-aminothiophene-2-carbohydrazide derivatives 5a–i calculated by Osiris Program. Retrieved from [Link]

-

RSC Advances. (2021). A highly selective “turn-on” water-soluble fluorescent sensor for gallium ion detection. 11(32), 19747-19754. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. 34(2). [Link]

-

ResearchGate. (n.d.). Experimental and theoretical FT-IR spectra of the title compound. Retrieved from [Link]

-

ResearchGate. (2025). Thiophene ring-opening reactions II. Easy synthesis of 1,3,4-thiadiazoline-sulfanylpyridazine hybrids. Retrieved from [Link]

-

ResearchGate. (2025). Thiophene Ring-Opening Reactions III: One-Pot Synthesis and Antitumor Activity of 1,3,4-Thiadiazoline–Benzothiazolo[3,2-b]pyridazine Hybrids. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. Scientific Reports, 14, 3698. [Link]

-

SpectraBase. (n.d.). Thiophene-3-aldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and mass spectra of some new heterocyclic compounds containing thiophene moiety. Retrieved from [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. 3-Chlorobenzo[b]thiophene-2-carbohydrazide | Structure, Properties, Uses & Safety Data | Reliable Supplier China [quinoline-thiophene.com]

- 10. Thiophene-2-carbohydrazide | 2361-27-5 | Benchchem [benchchem.com]

- 11. Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. thiophene-3-carbohydrazide : SelectLab [selectlab.de]

- 13. PubChemLite - Thiophene-3-carbohydrazide (C5H6N2OS) [pubchemlite.lcsb.uni.lu]

- 14. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 15. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides – Oriental Journal of Chemistry [orientjchem.org]

- 22. researchgate.net [researchgate.net]

- 23. impactfactor.org [impactfactor.org]

- 24. fishersci.com [fishersci.com]

- 25. aksci.com [aksci.com]

- 26. nj.gov [nj.gov]

Foreword: The Strategic Importance of Thiophene-3-carbohydrazide

An In-depth Technical Guide to the Synthesis of Thiophene-3-carbohydrazide

Thiophene-3-carbohydrazide is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its intrinsic value lies not in its direct biological activity, but in its versatile reactivity. The carbohydrazide functional group (-CONHNH₂) is a potent nucleophile and a precursor for a vast array of pharmacologically active heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[1][2] These scaffolds are prevalent in numerous therapeutic agents, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide provides an in-depth exploration of the primary synthetic pathways to Thiophene-3-carbohydrazide, offering researchers a comprehensive resource grounded in mechanistic understanding and practical, field-proven protocols.

Principal Synthetic Strategies: A Comparative Overview

The synthesis of Thiophene-3-carbohydrazide predominantly originates from Thiophene-3-carboxylic acid or its activated derivatives. The choice of pathway is often a strategic decision based on available starting materials, desired scale, reaction time, and safety considerations. Two primary, robust methods are prevalent: the two-step sequence via an ester intermediate and the more direct route through an acyl chloride. A third, more advanced approach utilizing peptide coupling agents offers a milder, one-pot alternative.

Visualizing the Core Pathways

Caption: Core synthetic routes to Thiophene-3-carbohydrazide.

Pathway I: The Ester Intermediate Route

This classic two-step method is arguably the most common and reliable approach, particularly for laboratory-scale synthesis. It involves the initial conversion of Thiophene-3-carboxylic acid to its corresponding alkyl ester, followed by hydrazinolysis.

Step 2.1: Esterification of Thiophene-3-carboxylic Acid

The conversion of a carboxylic acid to an ester is a fundamental organic transformation. For this substrate, Fischer-Speier esterification is the most economically viable method.

-

Mechanistic Rationale: The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. A strong acid (typically H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates attack by the weakly nucleophilic alcohol (e.g., methanol or ethanol), leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction toward the product side.

Experimental Protocol: Synthesis of Methyl 3-thiophenecarboxylate

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| Thiophene-3-carboxylic acid | 128.15 | 50 | 6.41 g | Starting Material |

| Methanol (Anhydrous) | 32.04 | - | 100 mL | Reagent/Solvent |

| Sulfuric Acid (Conc.) | 98.08 | - | 1 mL | Catalyst |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Thiophene-3-carboxylic acid (6.41 g, 50 mmol).

-

Add anhydrous methanol (100 mL) and stir until the solid is fully dissolved.

-

Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirring solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).

-

After completion, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Pour the concentrated residue into 150 mL of cold water and transfer to a separatory funnel.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) to remove unreacted acid, followed by brine (1 x 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 3-thiophenecarboxylate as an oil.[5]

-

Self-Validation: The product can be used in the next step without extensive purification if TLC shows a single major spot. Expected yield is typically >90%.

Step 2.2: Hydrazinolysis of Methyl 3-thiophenecarboxylate

The conversion of an ester to a carbohydrazide is a highly efficient and thermodynamically favorable reaction.[2]

-

Mechanistic Rationale: Hydrazine is a potent alpha-effect nucleophile, significantly more reactive than the corresponding alcohol (methanol). It directly attacks the electrophilic carbonyl carbon of the ester. This process does not require a catalyst. The reaction forms a tetrahedral intermediate which then collapses, expelling the methoxide (or alkoxide) leaving group to form the stable carbohydrazide product.

Caption: Mechanism of ester hydrazinolysis.

Experimental Protocol: Synthesis of Thiophene-3-carbohydrazide

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| Methyl 3-thiophenecarboxylate | 142.17 | 45 | 6.4 g | Starting Material |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | ~135 (3 eq.) | ~6.7 mL | Reagent |

| Ethanol (95%) | - | - | 70 mL | Solvent |

Procedure:

-

In a 250 mL round-bottom flask, dissolve Methyl 3-thiophenecarboxylate (6.4 g, 45 mmol) in ethanol (70 mL).

-

Add hydrazine hydrate (~6.7 mL, ~135 mmol) to the solution. Caution: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a white precipitate is often observed as the reaction proceeds.

-

Monitor the reaction by TLC until the starting ester spot has disappeared.

-

Cool the reaction mixture in an ice bath for 1-2 hours to maximize precipitation.

-

Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure Thiophene-3-carbohydrazide as white crystals.[2]

-

Self-Validation: The pure product should have a distinct melting point. Expected yield: 80-95%. The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Pathway II: The Acyl Chloride Intermediate Route

This pathway offers a faster alternative to the ester route. It involves activating the carboxylic acid by converting it to the highly reactive acyl chloride, which then reacts rapidly with hydrazine.

Step 3.1: Synthesis of Thiophene-3-carbonyl Chloride

-

Mechanistic Rationale: Thionyl chloride (SOCl₂) is a common reagent for this transformation. The carboxylic acid's hydroxyl oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion. This intermediate then collapses in a sequence that eliminates SO₂ gas and HCl, forming the acyl chloride. The formation of gaseous byproducts drives the reaction to completion.

Experimental Protocol: Synthesis of Thiophene-3-carbonyl Chloride

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass | Role |

| Thiophene-3-carboxylic acid | 128.15 | 20 | 2.56 g | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 40 (2 eq.) | 2.9 mL | Reagent |

| DMF (catalytic) | - | - | 1-2 drops | Catalyst |

Procedure:

-

Caution: This reaction must be performed in a fume hood as it releases toxic SO₂ and HCl gas. All glassware must be oven-dried.

-

To a 50 mL round-bottom flask fitted with a reflux condenser and a gas trap (e.g., leading to a beaker with NaOH solution), add Thiophene-3-carboxylic acid (2.56 g, 20 mmol).

-

Add thionyl chloride (2.9 mL, 40 mmol) followed by one drop of DMF (Vilsmeier-Haack catalyst).

-

Heat the mixture gently to reflux (approx. 75-80°C) for 2-3 hours, or until gas evolution ceases.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to purify the Thiophene-3-carbonyl chloride.[6] This intermediate is often used directly in the next step without purification.

Step 3.2: Reaction with Hydrazine

The reaction between an acyl chloride and hydrazine is extremely fast and exothermic.

Experimental Protocol: Synthesis of Thiophene-3-carbohydrazide

-

Prepare a solution of hydrazine hydrate (2 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath.

-

Dissolve the crude or purified Thiophene-3-carbonyl chloride from the previous step in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the cold, stirring hydrazine solution. A precipitate (the product and/or hydrazine hydrochloride) will form immediately.

-

After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Filter the solid and wash thoroughly with water to remove any hydrazine salts.

-

The resulting solid is the crude Thiophene-3-carbohydrazide, which can be purified by recrystallization as described in Pathway I.[7]

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway I (Ester Route) | Pathway II (Acyl Chloride Route) |

| Reaction Time | Longer (12-24 hours total) | Shorter (4-6 hours total) |

| Reagents/Safety | Uses relatively safe alcohols and acids. Hydrazine is the main hazard. | Uses corrosive and toxic thionyl chloride, which releases HCl/SO₂ gas. Requires more stringent handling. |

| Yield & Purity | Generally high yields (80-95%) with high purity after recrystallization. | Yields can be high, but side reactions are more likely if conditions are not controlled. |

| Scalability | Easily scalable. | Scalability requires careful management of exotherms and gas evolution. |

| Overall Assessment | Recommended: Reliable, safe, and high-yielding for most lab applications. | Advantageous for speed: Useful when time is critical and proper equipment is available. |

Purification and Characterization

-

Purification: Recrystallization from ethanol is the most effective method for obtaining high-purity Thiophene-3-carbohydrazide. The crude solid is dissolved in a minimum amount of hot ethanol, filtered while hot (if necessary to remove insoluble impurities), and allowed to cool slowly to form well-defined crystals.

-

Characterization Data:

-

Appearance: White to off-white crystalline solid.

-

Molecular Formula: C₅H₆N₂OS[8]

-

Molecular Weight: 142.18 g/mol [8]

-

Melting Point: Typically in the range of 145-150 °C (Varies with purity).

-

¹H NMR (DMSO-d₆): Expect signals for the three thiophene protons (δ ~7.0-8.0 ppm), a broad singlet for the -NH- proton (δ ~9.0-9.5 ppm), and a broad singlet for the -NH₂ protons (δ ~4.0-4.5 ppm).

-

IR (KBr, cm⁻¹): Key peaks include N-H stretching (two bands ~3200-3400), C=O stretching (amide I band, ~1640-1660), and N-H bending (amide II band, ~1520-1550).

-

Safety and Handling

-

Hydrazine Hydrate: Is corrosive, highly toxic by inhalation and skin contact, and a suspected human carcinogen. Always handle in a chemical fume hood using appropriate gloves, lab coat, and eye protection.

-

Thionyl Chloride: Is highly corrosive and reacts violently with water to release HCl and SO₂ gas. Operations must be conducted in a fume hood with moisture-free glassware.

-

Acids and Bases: Concentrated sulfuric acid, sodium hydroxide, and other acids/bases used should be handled with appropriate care to avoid chemical burns.

References

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 468648, Thiophene-3-carbohydrazide. Retrieved from [Link]

- Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.

- El-Sayed, M. S., et al. (2024).

- Verma, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. The Journal of Chemical Sciences.

- Ghorbani-Vaghei, R., & Veisi, H. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

- Mohareb, R. M., et al. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors.

- Mohareb, R. M., et al. (2019). Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed.

- Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.

- ResearchGate. (n.d.). Synthesis of thiophene-3-carbohydrazide derivatives (15–17). [Diagram].

- Google Patents. (2011). EP2298756A1 - Method for producing 3-methyl-2-thiophenecarboxylic acid.

- Al Marjani, M. F., et al. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. World Journal of Pharmaceutical Research.

- Google Patents. (1986). EP0103400B1 - Process for making carbohydrazide.

- ResearchGate. (2001).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574151, Methyl 3-thiophenecarboxylate. Retrieved from [Link]

- Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. (2024). Summary of article contents.

- Supporting Information. (n.d.).

-

PrepChem.com. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

- Abdullah, A. A., et al. (2021). Thiophene Ring-Opening Reactions III: One-Pot Synthesis and Antitumor Activity of 1,3,4-Thiadiazoline-Benzothiazolo[3,2-b]pyridazine Hybrids. Current Organic Synthesis.

- MDPI. (2019). Thiophene-3-carbonyl Chloride. Molecules.

- ResearchGate. (2019). Thiophene-3-carbonyl Chloride.

- Chemistry LibreTexts. (2019). 20.

- ResearchGate. (2021).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73098, Thiophene-2-carbohydrazide. Retrieved from [Link]

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2022). Journal of Advanced Scientific Research.

- Google Patents. (2017). CN106674059A - Synthesis method of carbohydrazide.

- The Journal of Organic Chemistry. (1998). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement.

- Organic Syntheses Procedure. (n.d.).

- RSC Publishing. (2015). One pot synthesis of thio-glycosides via aziridine opening reactions.

- BLD Pharm. (n.d.). 1803610-91-4|Thiophene-2-carbohydrazide hydrochloride.

- Benchchem. (n.d.). Thiophene-2-carbohydrazide | 2361-27-5.

- Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.

- BOC Sciences. (n.d.). CAS 62524-21-4 3-Chlorobenzo[b]thiophene-2-carbohydrazide.

Sources

- 1. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 3-thiophenecarboxylate | C6H6O2S | CID 574151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of Thiophene-3-carbohydrazide

An In-depth Technical Guide to the Spectroscopic Characterization of Thiophene-3-carbohydrazide

Introduction

Thiophene-3-carbohydrazide is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of thiophene, a core scaffold in numerous pharmaceutical agents, its carbohydrazide functional group makes it a versatile synthon for creating more complex molecules like hydrazones, pyrazoles, and oxadiazoles, which often exhibit a wide range of biological activities.[1][2] Accurate structural elucidation is the bedrock of drug discovery and development, making a comprehensive understanding of the spectroscopic signature of Thiophene-3-carbohydrazide essential.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Thiophene-3-carbohydrazide. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, grounding its claims in authoritative references and field-proven methodologies.

Molecular Structure and Functional Groups

Thiophene-3-carbohydrazide (C₅H₆N₂OS) possesses a molecular weight of 142.18 g/mol .[3] The structure consists of a five-membered aromatic thiophene ring substituted at the 3-position with a carbohydrazide group (-C(=O)NHNH₂). This combination of an aromatic heterocycle and a reactive hydrazide moiety defines its chemical properties and spectroscopic characteristics.

Caption: Molecular structure of Thiophene-3-carbohydrazide.

The Spectroscopic Characterization Workflow: A Methodological Overview

A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. Each method probes different aspects of the molecule's physical properties, and together, they provide a comprehensive and self-validating structural picture.

Caption: General workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Thiophene-3-carbohydrazide, both ¹H and ¹³C NMR are required for a full assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of Thiophene-3-carbohydrazide in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Insight: DMSO-d₆ is the solvent of choice for hydrazides because its polarity effectively solubilizes the compound, and it slows the proton exchange rate of the N-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.[1][4] Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

-

Spectrometer Setup: Tune and shim the spectrometer to optimize the magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.[5]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set to a range of 0-12 ppm to encompass both aromatic and exchangeable protons.

-

Number of Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds is typically used.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: Set to a range of 0-180 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is necessary.

-

Relaxation Delay: Use a relaxation delay of 2-5 seconds. Expert Insight: This is crucial for ensuring proper relaxation of all carbon nuclei, especially quaternary carbons like the carbonyl carbon, which have longer relaxation times.[5]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak for DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Data Interpretation

¹H NMR (DMSO-d₆, 400 MHz)

-

Thiophene Protons (H2, H4, H5): The carbohydrazide group is electron-withdrawing, which deshields the adjacent ring protons. Based on data for 3-substituted thiophenes, the proton at the C2 position is typically the most deshielded.[5]

-

δ ~8.2 ppm (s, 1H, H2): This proton appears as a singlet (or a narrow triplet due to small long-range coupling).

-

δ ~7.6 ppm (d, 1H, H5): This proton is coupled to H4.

-

δ ~7.2 ppm (d, 1H, H4): This proton is coupled to H5.

-

-

Hydrazide Protons (-NHNH₂): These protons are exchangeable with D₂O. Their chemical shifts are sensitive to concentration, temperature, and residual water in the solvent.

¹³C NMR (DMSO-d₆, 100 MHz)

-

Carbonyl Carbon (C=O): This carbon is expected in the typical range for amide/hydrazide carbonyls.

-

δ ~162 ppm (C=O):

-

-

Thiophene Carbons (C2, C3, C4, C5): The chemical shifts are influenced by the sulfur heteroatom and the C3-substituent.

-

δ ~135 ppm (C3): The substituted carbon.

-

δ ~128 ppm (C5):

-

δ ~127 ppm (C2):

-

δ ~125 ppm (C4): [5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of Thiophene-3-carbohydrazide with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

-

Expert Insight: The KBr pellet method is preferred for solid samples as it avoids solvent peaks that can obscure important regions of the spectrum. The key to a good pellet is ensuring the sample is anhydrous and homogeneously dispersed to minimize light scattering.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum of Thiophene-3-carbohydrazide is dominated by absorptions from the hydrazide group and the thiophene ring.

-

3400-3200 cm⁻¹ (N-H stretching): Two or three distinct bands are expected in this region, corresponding to the asymmetric and symmetric stretching of the -NH₂ group and the stretching of the -NH- group. These bands are often broad due to hydrogen bonding.[1][4]

-

~3100 cm⁻¹ (Aromatic C-H stretching): A weak to medium band just above 3000 cm⁻¹ is characteristic of the C-H bonds on the thiophene ring.[6]

-

~1640 cm⁻¹ (C=O stretching, "Amide I" band): A strong, sharp absorption corresponding to the carbonyl stretch of the hydrazide. The position is lower than a typical ketone due to resonance with the adjacent nitrogen atoms.[1][7]

-

~1550 cm⁻¹ (N-H bending, "Amide II" band): A medium to strong band associated with the N-H bending vibration coupled with C-N stretching.

-

1400-1500 cm⁻¹ (C=C stretching): Medium intensity bands corresponding to the aromatic C=C stretching vibrations within the thiophene ring.[6]

-

~840 cm⁻¹ and ~700 cm⁻¹ (C-S stretching / C-H out-of-plane bending): Vibrations involving the C-S bond of the thiophene ring and out-of-plane bending of the ring C-H bonds appear in the fingerprint region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source or by using an electron ionization (EI) source for a volatile sample.

-

Expert Insight: ESI is a "soft" ionization technique often used to observe the protonated molecular ion [M+H]⁺ with minimal fragmentation. EI is a "hard" technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

-

-

Mass Analysis: Scan a mass-to-charge (m/z) range, for example, from 50 to 300, to detect the molecular ion and its fragments.

Data Interpretation

-

Molecular Ion Peak: The molecular formula is C₅H₆N₂OS. The exact mass is 142.02.[3]

-

[M]⁺• (EI) or [M+H]⁺ (ESI): A peak at m/z 142 or 143 , respectively, will confirm the molecular weight of the compound.

-

-

Isotope Peaks: The presence of sulfur will give rise to a characteristic isotope pattern. A peak at [M+2]⁺• with an intensity of about 4.4% relative to the molecular ion peak is a clear indicator of a single sulfur atom.

-

Key Fragmentation Pathways:

-

Loss of NH₂NH• (m/z 31): Cleavage of the N-N bond can lead to a fragment at m/z 111.

-

Loss of NHNH₂• (m/z 31): Cleavage of the CO-NH bond can also lead to the thiophene-3-carbonyl cation at m/z 111.

-

Loss of CO (m/z 28): Subsequent loss of carbon monoxide from the m/z 111 fragment can produce the 3-thienyl cation at m/z 83.

-

Caption: A simplified fragmentation pathway for Thiophene-3-carbohydrazide.

Summary of Spectroscopic Data

| Technique | Observation | Assignment |

| ¹H NMR | δ ~9.5 ppm (s, 1H) | -C(=O)NH- |

| δ ~8.2 ppm (s, 1H) | Thiophene H2 | |

| δ ~7.6 ppm (d, 1H) | Thiophene H5 | |

| δ ~7.2 ppm (d, 1H) | Thiophene H4 | |

| δ ~4.5 ppm (s, 2H) | -NH₂ | |

| ¹³C NMR | δ ~162 ppm | C=O |

| δ ~135 ppm | Thiophene C3 | |

| δ ~128 ppm | Thiophene C5 | |

| δ ~127 ppm | Thiophene C2 | |

| δ ~125 ppm | Thiophene C4 | |

| IR | 3400-3200 cm⁻¹ | N-H stretch |

| ~3100 cm⁻¹ | Aromatic C-H stretch | |

| ~1640 cm⁻¹ | C=O stretch (Amide I) | |

| ~1550 cm⁻¹ | N-H bend (Amide II) | |

| 1400-1500 cm⁻¹ | Aromatic C=C stretch | |

| MS (EI) | m/z 142 | Molecular Ion [M]⁺• |

| m/z 111 | [M - NHNH₂]⁺ | |

| m/z 83 | [M - NHNH₂ - CO]⁺ |

Conclusion

The structural identity of Thiophene-3-carbohydrazide is unequivocally confirmed through the combined application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydrazide and thiophene functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. This comprehensive spectroscopic dataset serves as a reliable reference for researchers, ensuring the quality and identity of this crucial building block in the synthesis of novel chemical entities.

References

- 1. Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Physical Properties and Appearance of Thiophene-3-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Introduction

Thiophene-3-carbohydrazide is a heterocyclic organic compound that holds a significant position in the landscape of medicinal chemistry and materials science. As a derivative of thiophene—a sulfur-containing aromatic five-membered ring—it serves as a versatile scaffold and key building block in the synthesis of a multitude of bioactive molecules and functional materials. The inherent chemical reactivity of the carbohydrazide group (-CONHNH₂) combined with the electronic properties of the thiophene ring makes this compound a valuable precursor for creating more complex molecular architectures, including triazoles, oxadiazoles, and Schiff bases.[1] These resulting compounds are frequently investigated for a wide range of pharmacological activities.[2] This guide provides a detailed examination of the fundamental physical and chemical properties of Thiophene-3-carbohydrazide, offering a technical resource for researchers engaged in its synthesis, characterization, and application.

Physicochemical and Structural Properties

The intrinsic properties of a molecule are foundational to its application and handling. The key identifiers and computed physical properties for Thiophene-3-carbohydrazide are summarized below. This data is critical for experimental design, from calculating molar equivalents in a reaction to predicting its behavior in different analytical systems.

| Property | Value | Source(s) |

| IUPAC Name | thiophene-3-carbohydrazide | [3][4] |

| Molecular Formula | C₅H₆N₂OS | [4][5] |

| Molecular Weight | 142.18 g/mol | [4] |

| CAS Number | 39001-23-5 | [4] |

| Monoisotopic Mass | 142.02008 Da | [4][5] |

| Melting Point | Not specified; expected to be a solid. The related isomer, Thiophene-2-carbohydrazide, has a melting point of 136–138 °C. | [1] |

| Solubility | Expected to have solubility in polar organic solvents like ethanol and DMSO. | |

| Predicted XlogP | 0.5 | [5] |

| InChIKey | AMOWAJLALKAYKL-UHFFFAOYSA-N | [4][5] |

Appearance and Spectroscopic Profile

Proper identification and confirmation of molecular structure are paramount in scientific research. The physical appearance and spectroscopic data provide the primary means of characterizing Thiophene-3-carbohydrazide.

Physical Appearance

At ambient temperature, Thiophene-3-carbohydrazide is a solid. Syntheses of related thiophene-carbohydrazide derivatives typically yield products described as white, pale-yellow, or yellow crystalline solids or powders .[6] The specific coloration can be influenced by the purity of the sample and the presence of any minor oxidized impurities.

Spectroscopic Characterization

Spectroscopy offers a non-destructive window into the molecular structure, providing a unique fingerprint for the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features corresponding to the key functional groups. The presence of the carbohydrazide moiety is confirmed by strong, characteristic absorption bands. Key expected vibrational modes include:

-

N-H Stretching: Two distinct bands are anticipated in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group, along with a secondary amine N-H stretch.

-

C=O Stretching (Amide I): A strong, sharp absorption is expected around 1640-1680 cm⁻¹ , which is characteristic of the carbonyl group in the hydrazide.[7]

-

N-H Bending (Amide II): A band in the region of 1580-1620 cm⁻¹ is typical for the N-H bending vibration.

-

Thiophene Ring Vibrations: The spectrum will also feature absorptions related to the C-H and C=C stretching of the aromatic thiophene ring, typically observed around 3100 cm⁻¹ and in the 1400-1500 cm⁻¹ region, respectively.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR: In a deuterated solvent like DMSO-d₆, the proton spectrum is expected to show distinct signals for the thiophene ring protons in the aromatic region (approximately 7.0-8.5 ppm ).[8] The chemical shifts and coupling patterns will be specific to the 3-substitution pattern. Additionally, broad, exchangeable signals for the amide proton (-CONH -) and the amine protons (-NH₂ ) would be anticipated, typically downfield.[8]

-

¹³C NMR: The carbon spectrum will show signals for the three distinct carbons of the thiophene ring, typically in the 120-140 ppm range, and a characteristic downfield signal for the carbonyl carbon (~160-170 ppm ).[8][9]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. In an ESI-MS experiment, the compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 143.027 .[5]

Experimental Protocol: FT-IR Analysis

Objective: To verify the functional group identity of a synthesized sample of Thiophene-3-carbohydrazide using Fourier-Transform Infrared (FT-IR) Spectroscopy. This protocol ensures the presence of the critical carbohydrazide moiety.

Rationale: The KBr pellet method is chosen for solid samples as it avoids solvent-related IR absorptions, providing a clear spectrum of the analyte in its solid state. A background scan is essential to computationally subtract interfering signals from atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the sample.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of the Thiophene-3-carbohydrazide sample into an agate mortar.

-

Add ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder.

-

Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample evenly within the IR-transparent KBr matrix.

-

Transfer a small amount of the mixture into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Initiate a background scan. The instrument will record the ambient spectrum, which will be stored in memory for subtraction.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample into the spectrometer's sample holder.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis and Interpretation:

-

Process the resulting spectrum to label the major peaks.

-

Verify the presence of the key absorption bands as predicted: N-H stretches (~3200-3400 cm⁻¹), the C=O stretch (~1640-1680 cm⁻¹), and N-H bending (~1580-1620 cm⁻¹).

-

Confirm the presence of thiophene ring vibrations to ensure the integrity of the core structure.

-

Visualizations

Workflow for FT-IR Characterization

The following diagram illustrates the logical flow of the experimental protocol for obtaining and interpreting an FT-IR spectrum of Thiophene-3-carbohydrazide.

Caption: Experimental workflow for FT-IR analysis of Thiophene-3-carbohydrazide.

References

-

Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors . PubMed. Available from: [Link]

-

Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 . PubChem, National Institutes of Health. Available from: [Link]

-

The carbon-13 and proton NMR chemical shift spectra of the compound . ResearchGate. Available from: [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives . DergiPark. Available from: [Link]

-

Thiophene-2-carbohydrazide | C5H6N2OS | CID 73098 . PubChem, National Institutes of Health. Available from: [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives . National Institutes of Health. Available from: [Link]

-

Synthetic routes involving thiophene-carbohydrazide as precursors for the development of chemosensors . ResearchGate. Available from: [Link]

-

Thiophene-3-carbohydrazide (C5H6N2OS) . PubChemLite. Available from: [Link]

-

Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 . PubChem, National Institutes of Health. Available from: [Link]

-

The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide . ResearchGate. Available from: [Link]

-

Thiophene . NIST WebBook. Available from: [Link]

-

1-Amino-1,2,3-triazole-4-thiocarbohydrazide - Optional[13C NMR] . SpectraBase. Available from: [Link]

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information . Wiley Online Library. Available from: [Link]

-

Synthesis of thiophene-3-carbohydrazide derivatives (15–17) . ResearchGate. Available from: [Link]

-

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] . SpectraBase. Available from: [Link]

-

Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer . MDPI. Available from: [Link]

Sources

- 1. Thiophene-2-carbohydrazide | 2361-27-5 | Benchchem [benchchem.com]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - Thiophene-3-carbohydrazide (C5H6N2OS) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Thiophene-3-carbohydrazide: A Core Scaffold for Innovations in Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Thiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity for biological activity across diverse therapeutic areas. The thiophene ring is a quintessential example of such a scaffold, prized for its unique electronic properties and its ability to serve as a bioisostere for other aromatic systems.[1][2][3] This guide focuses on a particularly valuable derivative, Thiophene-3-carbohydrazide, a versatile building block that has unlocked new avenues in the development of targeted therapies, most notably in the realm of oncology. As we delve into the synthesis, biological activities, and mechanistic underpinnings of Thiophene-3-carbohydrazide and its analogs, we aim to provide a comprehensive resource for researchers dedicated to advancing the frontiers of drug discovery.

Core Compound Profile: Thiophene-3-carbohydrazide

Thiophene-3-carbohydrazide serves as a fundamental starting material for the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential.[4]

| Property | Value | Source |

| CAS Number | 39001-23-5 | [5] |

| Molecular Formula | C₅H₆N₂OS | [5] |

| Molecular Weight | 142.18 g/mol | [5] |

| IUPAC Name | thiophene-3-carbohydrazide | [5] |

| SMILES | C1=CSC=C1C(=O)NN | [5] |

Synthesis of Thiophene-3-carbohydrazide: A Step-by-Step Protocol

The synthesis of Thiophene-3-carbohydrazide is a critical first step for many research endeavors in this area. A common and effective method involves the hydrazinolysis of an ester precursor, typically ethyl-3-thiophenecarboxylate.

Experimental Protocol: Hydrazinolysis of Ethyl-3-thiophenecarboxylate

This protocol is adapted from established synthetic procedures.[6]

Materials:

-

Ethyl-3-thiophenecarboxylate

-

Hydrazine monohydrate

-

Ethanol (EtOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl-3-thiophenecarboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine monohydrate (approximately 10 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux overnight.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture to dryness using a rotary evaporator to yield Thiophene-3-carbohydrazide. The product is often obtained in high purity and can be used in subsequent steps without further purification.

Causality Behind Experimental Choices:

-

Excess Hydrazine Monohydrate: The use of a large excess of hydrazine monohydrate drives the reaction to completion, ensuring the full conversion of the starting ester to the desired hydrazide.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.

-

Ethanol as Solvent: Ethanol is a suitable solvent as it readily dissolves both the starting ester and hydrazine monohydrate, and its boiling point is appropriate for reflux conditions.

The Therapeutic Potential: Thiophene-3-carbohydrazide Derivatives as Kinase Inhibitors

The true therapeutic potential of Thiophene-3-carbohydrazide lies in its derivatization. The carbohydrazide functional group is a versatile handle for the construction of more complex molecules, particularly those designed to inhibit protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for drug development.[7][8]

Targeting VEGFR-2 in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have demonstrated that thiophene-3-carboxamide derivatives, which can be synthesized from Thiophene-3-carbohydrazide, are potent inhibitors of VEGFR-2.[9][10]

Quantitative Data: VEGFR-2 Inhibition by Thiophene Derivatives

| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | Reference |

| Compound 14d | VEGFR-2 | 191.1 | HCT116, MCF7, PC3, A549 | [9] |

| Compound 5 | VEGFR-2 | 590 | HepG-2 | [10] |

| Compound 21 | VEGFR-2 | 1290 | HepG-2 | [10] |

| Compound 4c | VEGFR-2 | 75 | HepG2 | [11] |

VEGFR-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the VEGFR-2 signaling cascade and the point at which thiophene-based inhibitors exert their effect.

Caption: VEGFR-2 signaling pathway and inhibition by thiophene derivatives.

Targeting Pim-1 Kinase in Cancer

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[12] Its overexpression is associated with various cancers, making it an attractive target for therapeutic intervention. Derivatives of tetrahydrobenzo[b]thiophene-3-carbohydrazide have been identified as potent inhibitors of Pim-1 kinase.[8][13]

Quantitative Data: Pim-1 Kinase Inhibition by Thiophene Derivatives

| Compound | Target | IC₅₀ (µM) | Reference |

| Compound 7d | Pim-1 | - | [8] |

| Compound 7e | Pim-1 | - | [8] |

| Compound 11b | Pim-1 | - | [8] |

| Compound 11c | Pim-1 | - | [8] |

| Compound 16d | Pim-1 | - | [8] |

| Compound 18c | Pim-1 | - | [8] |

| Compound 23e | Pim-1 | - | [8] |

| Compound 2d | Pim-1 | <0.2 | [12] |

| Compound 2h | Pim-1 | <0.2 | [12] |

| Compound 3b | Pim-1 | 0.13 | [14] |

Note: Specific IC₅₀ values for some compounds from reference[8] were not explicitly stated in the abstract but were identified as showing high activity.

Pim-1 Kinase Signaling Pathway and Point of Inhibition

The following diagram outlines the Pim-1 kinase signaling pathway and the inhibitory action of thiophene-based compounds.

Caption: Pim-1 kinase signaling pathway and inhibition by thiophene derivatives.

Experimental Workflows for Biological Evaluation

A crucial aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are representative protocols for assessing the cytotoxic and apoptotic effects of Thiophene-3-carbohydrazide derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest drug concentration).[15]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[15]

Apoptosis Detection: Annexin V Staining

Annexin V staining is a common method for detecting apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18]

Experimental Protocol: Annexin V Staining

-

Cell Treatment: Treat cells with the thiophene derivative at the desired concentration and for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or DAPI) to the cell suspension.[19]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic or necrotic cells will be positive for both.

Workflow for Synthesis and Biological Evaluation

Caption: General workflow from synthesis to biological evaluation.

Conclusion and Future Directions

Thiophene-3-carbohydrazide has firmly established itself as a valuable scaffold in medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for cancer therapy. The synthetic accessibility of this core and the versatility of its carbohydrazide handle provide a fertile ground for the generation of diverse chemical libraries. The demonstrated activity of its derivatives against key oncogenic kinases like VEGFR-2 and Pim-1 underscores the continued importance of this molecular framework.

Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation inhibitors. Furthermore, the exploration of novel therapeutic targets for thiophene-3-carbohydrazide derivatives beyond oncology remains a promising avenue for future investigations.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link][1][20]

-

Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Mini-Reviews in Medicinal Chemistry. [Link][2][21]

-

“Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science. [Link][3]

-

Synthesis of thiophene-3-carbohydrazide derivatives (15–17). ResearchGate. [Link][4]

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link][9]

-

Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Bentham Science. [Link][7]

-

In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link][11]

-

Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PubMed. [Link][10]

-

IC50 of the synthesised compounds in µM on pim-1 kinase. ResearchGate. [Link][12]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link][16]

-

IC 50 values of PIM-1 inhibitory potency of synthesized compounds in... ResearchGate. [Link][14]

-

Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. PubMed. [Link][8]

-

Synthesis of Tetrahydrobenzo[b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. ResearchGate. [Link][13]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-3-carbohydrazide | C5H6N2OS | CID 468648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-THIOPHENECARBOXYLIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Apoptosis Protocols [bdbiosciences.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 20. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review | Bentham Science [eurekaselect.com]

An In-Depth Technical Guide to Thiophene-3-carbohydrazide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Thiophene-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This guide focuses on a key derivative, Thiophene-3-carbohydrazide, a versatile building block for the synthesis of novel bioactive molecules.

Part 1: Core Directive

This technical guide provides a comprehensive overview of Thiophene-3-carbohydrazide, from its fundamental chemical properties and synthesis to its applications as a precursor for pharmacologically active compounds. The content is structured to provide not just procedural information but also the scientific rationale behind the methodologies and applications, empowering researchers to leverage this compound in their drug discovery endeavors.

Part 2: Scientific Integrity & Logic

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is thiophene-3-carbohydrazide .[2] Its chemical structure consists of a thiophene ring substituted at the 3-position with a carbohydrazide functional group (-CONHNH₂).

| Identifier | Value |

| IUPAC Name | thiophene-3-carbohydrazide |

| CAS Number | 39001-23-5[2] |

| Molecular Formula | C₅H₆N₂OS[2] |

| Molecular Weight | 142.18 g/mol [2] |

| SMILES | C1=CSC=C1C(=O)NN[2] |

| InChI | InChI=1S/C5H6N2OS/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8)[2] |

Synthesis of Thiophene-3-carbohydrazide: A Step-by-Step Protocol

The synthesis of Thiophene-3-carbohydrazide is most commonly achieved through the hydrazinolysis of an appropriate ester precursor, typically ethyl thiophene-3-carboxylate. This reaction is favored for its high yield and relatively straightforward procedure.

Experimental Protocol:

Materials:

-

Ethyl thiophene-3-carboxylate

-

Hydrazine monohydrate

-

Ethanol

Procedure:

-

A solution of ethyl-3-thiophene carboxylate (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.[3]

-

Hydrazine monohydrate (10 equivalents) is added to the solution.[3]

-

The reaction mixture is heated to reflux and maintained at this temperature overnight.[3]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude product.

-

The crude Thiophene-3-carbohydrazide can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford a white solid.[3]

Causality Behind Experimental Choices:

-

The large excess of hydrazine monohydrate is used to drive the reaction to completion and to minimize the formation of the undesired N,N'-diacylhydrazine byproduct.

-

Ethanol is a suitable solvent as it readily dissolves the starting ester and is compatible with the reaction conditions.

-

Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction to occur at a reasonable rate.

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for Thiophene-3-carbohydrazide.

Spectroscopic Characterization

Accurate characterization of the synthesized Thiophene-3-carbohydrazide is crucial for confirming its identity and purity. The following are the expected spectroscopic data:

¹H NMR Spectroscopy: The proton NMR spectrum of Thiophene-3-carbohydrazide in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the thiophene ring protons and the hydrazide protons. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the carbohydrazide group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the chemical shifts of the carbon atoms in the thiophene ring and the carbonyl carbon of the hydrazide group.

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the N-H and C=O stretching vibrations of the hydrazide moiety, as well as vibrations associated with the thiophene ring.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M]⁺ would be observed at m/z 142.[4]

Chemical Reactivity and Applications in Drug Development

Thiophene-3-carbohydrazide serves as a versatile synthon for the construction of a wide array of heterocyclic compounds with potential therapeutic applications. The hydrazide functional group is a key reactive site, readily undergoing condensation reactions with aldehydes, ketones, and other electrophiles to form hydrazones and other derivatives.

Anticancer Applications: Derivatives of Thiophene-3-carbohydrazide have demonstrated significant potential as anticancer agents.[5] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[3][5]

-

Kinase Inhibition: Many thiophene-based compounds act as inhibitors of various protein kinases, including tyrosine kinases and Pim-1 kinase.[3][5] By blocking the activity of these enzymes, they can disrupt signaling pathways that are essential for tumor growth and angiogenesis. For instance, certain derivatives have been shown to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[6]

Diagram of Kinase Inhibition Pathway:

Caption: Mechanism of action of Thiophene-3-carbohydrazide derivatives as kinase inhibitors.